molecular formula C8H10BrNO B8580490 2,3-Dihydro-1H-isoindol-4-ol hydrobromide CAS No. 127168-75-6

2,3-Dihydro-1H-isoindol-4-ol hydrobromide

Cat. No.: B8580490
CAS No.: 127168-75-6
M. Wt: 216.07 g/mol
InChI Key: SSWLDBZGLHRVFJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindol-4-ol hydrobromide is a chemical compound that belongs to the class of isoindolines. Isoindolines are important heterocyclic compounds that are present in many synthetic compounds, natural products, and bioactive small molecules. These compounds exhibit a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyisoindoline hydrobromide typically involves the reaction of isoindoline derivatives with hydrobromic acid. One common method involves the use of 4-hydroxyisoindoline-1,3-dione as a starting material. This compound can be synthesized through the reaction of phthalic anhydride with ammonia, followed by hydrolysis .

Industrial Production Methods: In industrial settings, the production of 4-hydroxyisoindoline hydrobromide may involve large-scale reactions under controlled conditions. The use of hydrobromic acid in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-hydroxyisoindoline hydrobromide involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with reactive oxygen species. This process results in a fluorescence turn-on response, allowing for the detection and monitoring of ROS in biological systems .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for unique chemical reactions and applications, particularly in the field of fluorescence-based detection of reactive oxygen species .

Properties

CAS No.

127168-75-6

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol;hydrobromide

InChI

InChI=1S/C8H9NO.BrH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H

InChI Key

SSWLDBZGLHRVFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxyisoindoline (4.4 g, 29.53 mmol) in 48% aqueous hydrobromic acid (50 ml) was stirred and held at reflux for 16 hours. Upon cooling to room temperature the solvent was removed in vacuo to afford 4-hydroxyisoindoline hydrobromide (5.0 g, 78%) as a pale orange solid. 1H NMR (DMSO-d6) 9.95 (1H, br s), 9.37 (2H, br s), 7.19 (1H, t), 6.84 (1H, d), 6.80 (1H, d), 4.48 (2H, t), 4.40 (2H, t). MS: [M+H]+ 136.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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